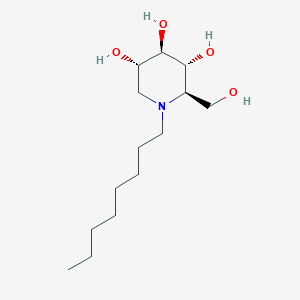
1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate is a chemical compound with the molecular formula C5H11NO4. It is also known by other names such as 2-ethyl-2-nitropropanediol and 2-ethyl-2-nitro-1,3-propanediol . This compound is characterized by its nitro group and its diol structure, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate typically involves the nitration of 2-ethyl-1,3-propanediol. The reaction conditions often require the use of nitric acid and a suitable solvent under controlled temperature conditions to ensure the selective nitration of the compound . Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and acyl chlorides for esterification. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can undergo redox reactions, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate can be compared with similar compounds such as:
2-Nitro-2-methyl-1,3-propanediol: Similar structure but with a methyl group instead of an ethyl group.
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-: Contains a hydroxymethyl group instead of a nitro group.
2-Methyl-2-nitro-1,3-propanediol: Similar nitro group but with a different alkyl substitution
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Propriétés
Numéro CAS |
73972-42-6 |
|---|---|
Formule moléculaire |
C19H21N3O6 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
[2-nitro-2-(phenylcarbamoyloxymethyl)butyl] N-phenylcarbamate |
InChI |
InChI=1S/C19H21N3O6/c1-2-19(22(25)26,13-27-17(23)20-15-9-5-3-6-10-15)14-28-18(24)21-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,20,23)(H,21,24) |
Clé InChI |
UAWBYGNSXYRDMH-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(=O)NC1=CC=CC=C1)(COC(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)


![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)


![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)


![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
